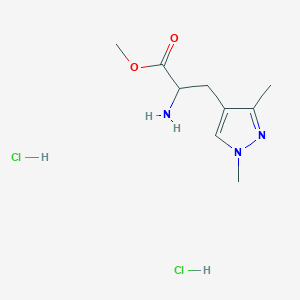

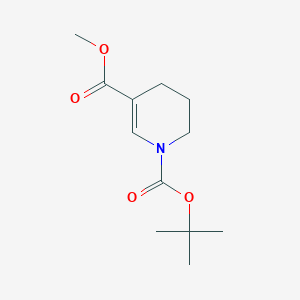

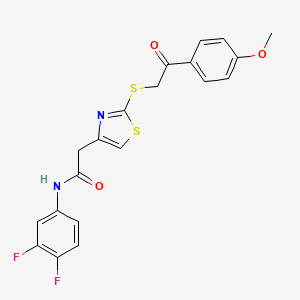

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride, commonly referred to as M2APD, is a synthetic compound that is used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of around 200 °C. M2APD is a derivative of pyrazole, a five-membered ring of atoms containing nitrogen and carbon. It has been used in a variety of scientific applications, including as a catalyst for organic synthesis and as a fluorescent probe in biochemical assays.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride and related compounds demonstrate significant potential as corrosion inhibitors. A study by Missoum et al. (2013) found that certain bipyrazolic derivatives, including this compound, are very effective in preventing corrosion of C38 steel in hydrochloric acid solutions, with protection efficiency exceeding 95% at certain concentrations.

Catalytic Properties

This compound has been explored for its catalytic properties. Research by Boussalah et al. (2009) involved the synthesis of multidendate ligands, including methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate, and examined their copper (II) complexes for catalytic activity in the oxidation of catechol to quinone.

Synthesis of Heterocyclic Compounds

This compound is also used in the synthesis of diverse heterocyclic compounds. Maleki and Ashrafi (2014) developed an efficient route for synthesizing tetrahydrobenzo[b]pyrans and pyrano[2,3-c]pyrazoles using this compound, highlighting its role in facilitating novel chemical syntheses.

Antipsychotic Agents

Interestingly, derivatives of methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate have been investigated for potential antipsychotic effects. For instance, Wise et al. (1987) synthesized a series of novel compounds that demonstrated central nervous system depressant activity and potential anticonvulsant properties.

Antibacterial Activities

Compounds derived from methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate have been explored for their antibacterial activities. Research by Asiri and Khan (2010) on a series of Schiff bases derived from a related compound showed moderate to good antibacterial activity against several bacterial strains.

Propiedades

IUPAC Name |

methyl 2-amino-3-(1,3-dimethylpyrazol-4-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2.2ClH/c1-6-7(5-12(2)11-6)4-8(10)9(13)14-3;;/h5,8H,4,10H2,1-3H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPOTUWHESYDHEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(C(=O)OC)N)C.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Bromomethyl)imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B2372714.png)

![N-(1-cyanocycloheptyl)-2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidin-1-yl]acetamide](/img/structure/B2372715.png)

![3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide](/img/structure/B2372722.png)

![5-Chloro-2-[4-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)butoxy]benzaldehyde](/img/structure/B2372727.png)

![[3-(Dimethylamino)propyl]thiourea](/img/structure/B2372737.png)